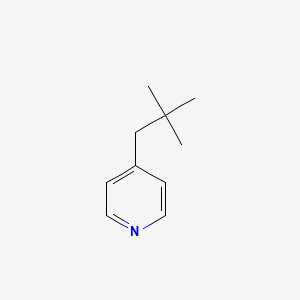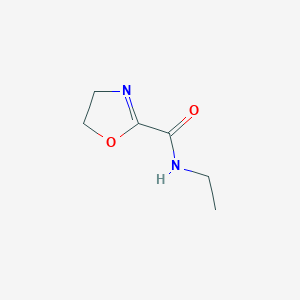
N-Ethyl-4,5-dihydrooxazole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-4,5-dihydrooxazole-2-carboxamide is a heterocyclic compound that features an oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-4,5-dihydrooxazole-2-carboxamide typically involves the reaction of ethylamine with 4,5-dihydrooxazole-2-carboxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include ethylamine, 4,5-dihydrooxazole-2-carboxylic acid, and a suitable solvent such as ethanol or methanol. The reaction is usually performed at elevated temperatures to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-4,5-dihydrooxazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to a more saturated form.
Substitution: The compound can participate in substitution reactions where functional groups on the oxazole ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce a variety of functionalized oxazole compounds .
Applications De Recherche Scientifique
N-Ethyl-4,5-dihydrooxazole-2-carboxamide has several applications in scientific research:
Mécanisme D'action
The mechanism by which N-Ethyl-4,5-dihydrooxazole-2-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The exact pathways involved can vary depending on the specific application and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Allyl-2-phenyl-4,5-dihydrooxazole-4-carboxamide: This compound shares a similar oxazole ring structure but differs in the substituents attached to the ring.
2-Ethyl-4,5-dihydrooxazole:
Uniqueness
N-Ethyl-4,5-dihydrooxazole-2-carboxamide is unique due to its specific ethyl and carboxamide substituents, which confer distinct chemical and biological properties. These properties make it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C6H10N2O2 |
|---|---|
Poids moléculaire |
142.16 g/mol |
Nom IUPAC |
N-ethyl-4,5-dihydro-1,3-oxazole-2-carboxamide |
InChI |
InChI=1S/C6H10N2O2/c1-2-7-5(9)6-8-3-4-10-6/h2-4H2,1H3,(H,7,9) |
Clé InChI |
CCTZARLCRBWNTA-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)C1=NCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


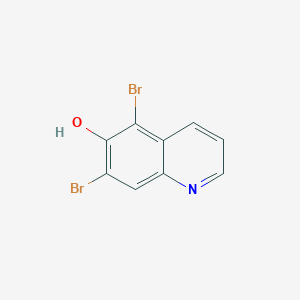
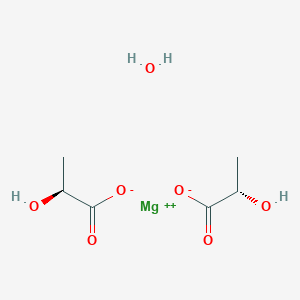
![2-(Chloromethyl)-4-(difluoromethyl)benzo[d]oxazole](/img/structure/B12854439.png)
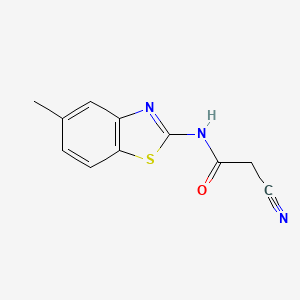
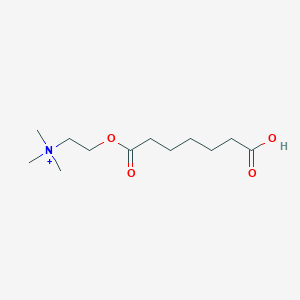

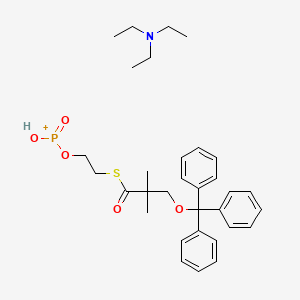
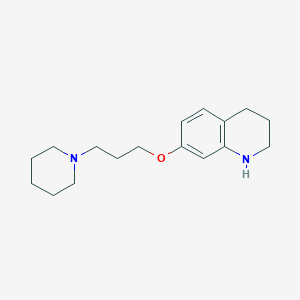

![1-(4,6-Dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone](/img/structure/B12854472.png)
![4-Hydroxy-2-(methylthio)benzo[d]oxazole](/img/structure/B12854476.png)
![4-Hydrazino-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B12854486.png)

